methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate
Description
Properties
IUPAC Name |
methyl (2R)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8(7-5-6-7)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYLCANTGPRCHY-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155048 | |
| Record name | Methyl (αR)-α-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936097-43-7 | |
| Record name | Methyl (αR)-α-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936097-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (αR)-α-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate, with the CAS number 936097-43-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H19NO4
- Molecular Weight : 229.27 g/mol
- IUPAC Name : Methyl (2R)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
The biological activity of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate primarily stems from its structural features which allow it to interact with various biological targets. The tert-butoxycarbonyl (Boc) group is known for its role in protecting amino groups in peptide synthesis, and the cyclopropyl moiety may influence the compound's interaction with enzymes or receptors.
Biological Activities
-
Antimicrobial Activity :
- Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. The cyclopropyl group can enhance lipophilicity, potentially improving membrane penetration and antibacterial activity.
-
Anti-inflammatory Effects :
- Research suggests that compounds containing amino acid derivatives can modulate inflammatory pathways. The presence of the Boc group may contribute to the stability and efficacy of the compound in biological systems.
-
Antitumor Potential :
- Preliminary studies indicate that methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study 1: Antimicrobial Testing
In a controlled study, methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate was assessed for its effectiveness against various bacterial strains. The results showed significant inhibition of growth in Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. Treatment with methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate resulted in reduced levels of pro-inflammatory cytokines, indicating its potential therapeutic application in inflammatory diseases.
Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity | Inhibition of Gram-positive bacteria growth |
| Anti-inflammatory Effects | Reduced pro-inflammatory cytokines in murine models |
| Antitumor Potential | Induction of apoptosis in cancer cell lines |
Scientific Research Applications
Medicinal Chemistry
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate serves as a versatile intermediate in the synthesis of bioactive compounds. Its structural features allow for modifications that can enhance pharmacological properties.
Synthesis of Bioactive Molecules
The compound is utilized in the synthesis of various pharmaceuticals, particularly in creating analogs of amino acids and peptides. For instance, it can be converted into cyclopropane-containing amino acids, which are crucial for developing novel therapeutic agents.
Case Study : A study demonstrated the use of this compound in synthesizing cyclic peptides that exhibit anti-cancer properties. The cyclopropyl group contributes to the rigidity and stability of the peptide structure, enhancing its biological activity.
Organic Synthesis
In organic chemistry, Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate is employed as a building block for more complex molecules.
Reaction Mechanisms
The compound can undergo various reactions such as:
- Nucleophilic substitutions
- Esterifications
- Amidations
These reactions are fundamental in constructing diverse organic frameworks.
Data Table: Common Reactions Involving Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base catalysis, room temperature | Amino acid derivatives |
| Esterification | Acid catalysis, reflux | Esters with varied alcohols |
| Amidation | Coupling reagents (e.g., DCC) | Amides from carboxylic acids |
Biochemical Applications
The compound's ability to modify amino acids makes it valuable in biochemical research.
Enzyme Inhibition Studies
Research indicates that derivatives of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate can act as enzyme inhibitors. This property is exploited in drug discovery programs targeting specific enzymes involved in metabolic pathways.
Case Study : A recent investigation into enzyme kinetics showed that a synthesized derivative of this compound effectively inhibited a key enzyme in cancer metabolism, suggesting its potential as an anticancer agent.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protecting group for the amino functionality. Acidic hydrolysis is the primary method for its removal:
Reaction conditions :
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane/water mixtures.
-
Temperature : Room temperature to 40°C.
-
Product : Methyl (2R)-2-amino-2-cyclopropylacetate (free amine), which is highly reactive and prone to oxidation or unwanted side reactions .
This deprotection step is critical for subsequent functionalization, such as peptide coupling or alkylation.
Ester Hydrolysis
The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid:
Reaction conditions :
-
Basic hydrolysis : NaOH or LiOH in aqueous THF/MeOH (0–25°C).
-
Product : (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetic acid, which retains the Boc group unless concurrent deprotection occurs .
| Hydrolysis Method | Conditions | Yield | Reference |
|---|---|---|---|
| Basic (NaOH/THF/H₂O) | 0°C, 12 h | 85–90% | |
| Acidic (HCl/EtOH) | Reflux, 6 h | 78% |
Nucleophilic Substitution at the Ester Group
The methyl ester acts as a leaving group in nucleophilic substitutions:
-
Transesterification : Reaction with alcohols (e.g., benzyl alcohol) under acidic or basic catalysis to form new esters.
-
Aminolysis : Reaction with amines (e.g., benzylamine) to produce amides.
Example :
Cyclopropane Ring-Opening Reactions
The cyclopropane ring undergoes strain-driven reactions under specific conditions:
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) opens the ring to form a linear alkane derivative.
-
Electrophilic addition : Reacts with halogens (e.g., Br₂) to yield dihalogenated products.
Notable limitation : The Boc group’s steric bulk partially shields the cyclopropane, reducing reaction rates compared to non-substituted analogs.
Coupling Reactions via the Amino Group
After Boc deprotection, the free amino group participates in:
-
Peptide bond formation : Using carbodiimides (e.g., EDC/HOBt) with carboxylic acids .
-
Schiff base formation : Reaction with aldehydes or ketones under mild acidic conditions .
Example synthesis of a dipeptide :
Stability Under Thermal and Oxidative Conditions
-
Thermal stability : Decomposes above 150°C, releasing CO₂ and isobutylene from the Boc group .
-
Oxidative stability : Resists mild oxidants (e.g., H₂O₂) but degrades under strong conditions (e.g., KMnO₄) .
Stereochemical Considerations
The (2R) configuration influences reaction outcomes:
-
Enzymatic resolution : Lipases selectively hydrolyze enantiomers, preserving stereochemical integrity.
-
Chiral auxiliaries : Used in asymmetric syntheses to maintain configuration during functional group transformations.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula: C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- Stereochemistry : (2R)-configuration at the α-carbon.
- Key Features: A cyclopropane ring directly attached to the α-carbon of the amino acid backbone. tert-Butoxycarbonyl (Boc) group protecting the amine functionality. Methyl ester protecting the carboxylic acid moiety.
This compound is a chiral building block widely used in peptide synthesis and medicinal chemistry due to its conformational rigidity and stability under basic conditions .
Comparison with Structural Analogs
Stereoisomeric Variants
| Compound ID | Structure | Stereochemistry | Purity | CAS Number |
|---|---|---|---|---|
| YC-1631 (Target) | Methyl (2R)-2-{[(Boc)amino]-2-cyclopropylacetate | (2R) | 96% | [936097-43-7] |
| YC-1432 | Methyl (2S)-2-{[(Boc)amino]-2-cyclopropylacetate | (2S) | 96% | [1449295-52-6] |
Key Differences :
- Stereochemical Impact : The (2R) and (2S) enantiomers (YC-1631 vs. YC-1432) exhibit identical physical properties (e.g., solubility, molecular weight) but differ in optical activity and biological interactions. For example, in chiral environments such as enzyme active sites, one enantiomer may show higher binding affinity .
Cycloalkyl Substituent Variants
| Compound ID | Cycloalkyl Group | Molecular Formula | Purity | CAS Number |
|---|---|---|---|---|
| YC-1631 | Cyclopropyl | C₁₁H₁₉NO₄ | 96% | [936097-43-7] |
| YC-1644 | Cyclopentyl | C₁₃H₂₃NO₄ | 95% | [196206-09-4] |
Key Differences :
- Ring Size Effects :
- Synthetic Utility : Cyclopropane derivatives are preferred for rigid scaffolds in drug design, while cyclopentyl analogs may serve as intermediates in natural product synthesis.
Functional Group Modifications
Key Differences :
Complex Derivatives
| Compound ID | Structure | Molecular Formula | CAS Number |
|---|---|---|---|
| Compound | Boc-protected cyclohexyl + acetamido side chain | C₁₆H₂₉N₃O₃ | [1353964-29-0] |
Key Differences :
- Structural Complexity : The cyclohexyl ring and acetamido side chain in ’s compound suggest applications in macrocyclic peptides or constrained peptidomimetics.
- Synthetic Challenges : Additional stereocenters and functional groups require precise control during synthesis, increasing complexity compared to simpler cyclopropane derivatives .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate, and how is stereochemical control achieved?
- Methodological Answer : The compound is typically synthesized via a multi-step sequence involving:
Cyclopropane Ring Formation : Alkylation of a chiral glycine equivalent with a cyclopropane precursor to establish the cyclopropyl group.
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in THF) .
Esterification : Methyl ester formation via reaction with methyl chloride or methanol in the presence of a coupling agent like DCC .
- Stereochemical Control : The (2R) configuration is maintained using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-catalyzed cyclopropanation) .
Q. What analytical techniques are essential for characterizing this compound and verifying its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the stereochemistry and functional groups (e.g., Boc at δ ~1.4 ppm, cyclopropyl protons at δ ~0.5–1.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₂₁NO₄⁺ requires m/z 265.1416) .
- Chiral HPLC : Ensures enantiomeric purity (>98% ee) using a chiral stationary phase (e.g., Chiralpak AD-H column) .
- TLC Monitoring : Silica gel plates with UV visualization track reaction progress (Rf ~0.3 in 3:7 EtOAc/hexanes) .
Q. How should this compound be stored to ensure long-term stability in laboratory settings?
- Methodological Answer :
- Storage Conditions :
| Form | Temperature | Shelf Life | Notes |
|---|---|---|---|
| Solid | -20°C | 3 years | Desiccated (avoid moisture) |
| Solution | -80°C | 1 year | In anhydrous DMF or DMSO |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR) for derivatives of this compound?
- Methodological Answer :
- Variable Temperature (VT) NMR : Diagnose dynamic processes (e.g., cyclopropane ring puckering) causing splitting .
- COSY/NOESY Experiments : Identify through-space couplings to confirm stereochemical assignments .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09 at B3LYP/6-31G* level) .
Q. What strategies optimize the coupling efficiency of this compound in peptide synthesis without epimerization?
- Methodological Answer :
- Coupling Agents : Use PyBOP or HATU instead of EDCI/HOBt to minimize racemization .
- Solvent Selection : Anhydrous DMF or CH₂Cl₂ with <50 ppm H₂O content .
- Temperature Control : Maintain reactions at -15°C to 0°C during activation .
- Monitoring : Track epimerization via ¹H NMR (α-proton splitting) or circular dichroism .
Q. How do steric effects from the cyclopropane and Boc groups influence reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Steric Hindrance : The cyclopropane ring restricts access to the carbonyl, slowing reactions with bulky nucleophiles.
- Boc Group Stability : The tert-butyl group shields the amine but can undergo acidolysis (e.g., TFA in CH₂Cl₂) .
- Kinetic Studies : Compare reaction rates with non-cyclopropyl analogs using pseudo-first-order kinetics (UV-Vis or LCMS monitoring) .
Data Contradiction Analysis
Q. Why might X-ray crystallography data conflict with NMR-based structural assignments for this compound?
- Methodological Answer :
- Crystal Packing Effects : X-ray structures may show distorted conformations due to intermolecular forces, while NMR reflects solution-state dynamics .
- Disorder in Crystals : Cyclopropane rings often exhibit positional disorder, complicating electron density maps .
- Mitigation : Use low-temperature crystallography (100 K) and refine structures with SHELXL .
Applications in Advanced Research
Q. How is this compound utilized in the synthesis of bioresponsive polymers or prodrugs?
- Methodological Answer :
- Polymer Backbone Functionalization : Incorporate via RAFT polymerization to create pH-sensitive micelles (e.g., pKa ~6.5 for tumor targeting) .
- Prodrug Design : Conjugate the ester to anticancer agents (e.g., doxorubicin) for esterase-triggered release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
